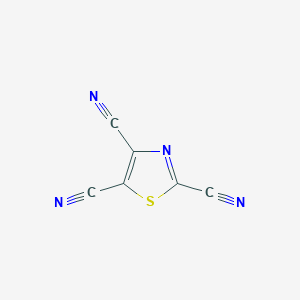
1,3-Thiazole-2,4,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Thiazoletricarbonitrile is a heterocyclic compound that features a thiazole ring substituted with three cyano groups at positions 2, 4, and 5.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Thiazoletricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with cyanamide and elemental sulfur, which leads to the formation of the thiazole ring with cyano substituents .
Industrial Production Methods: Industrial production methods for 2,4,5-Thiazoletricarbonitrile are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
化学反应分析
Types of Reactions: 2,4,5-Thiazoletricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
科学研究应用
2,4,5-Thiazoletricarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2,4,5-Thiazoletricarbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Imidazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 2,4,5-Thiazoletricarbonitrile is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
属性
CAS 编号 |
857958-14-6 |
|---|---|
分子式 |
C6N4S |
分子量 |
160.16 g/mol |
IUPAC 名称 |
1,3-thiazole-2,4,5-tricarbonitrile |
InChI |
InChI=1S/C6N4S/c7-1-4-5(2-8)11-6(3-9)10-4 |
InChI 键 |
QHXJYYKFCBKDNT-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(SC(=N1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


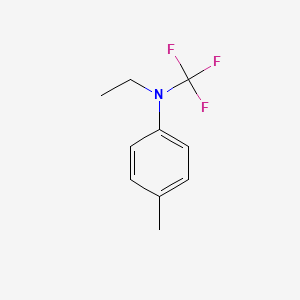
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
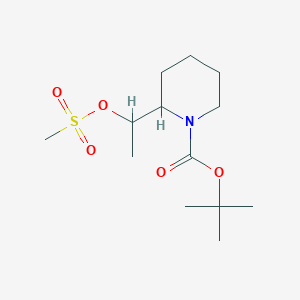
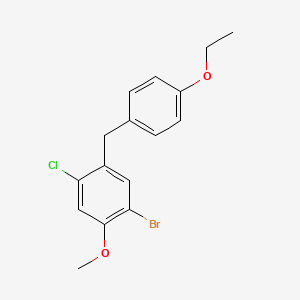
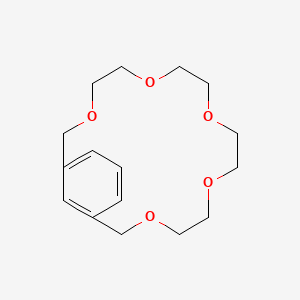
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
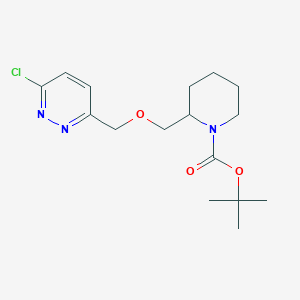
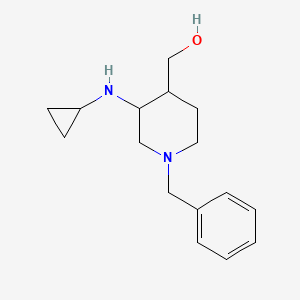
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
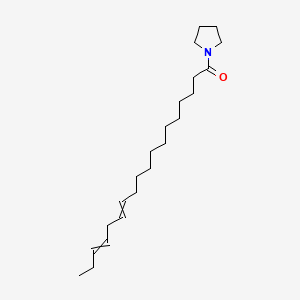
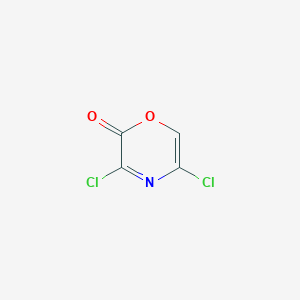
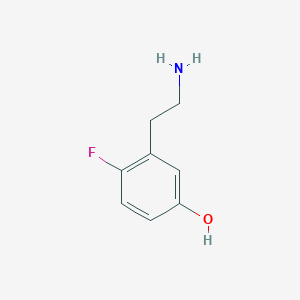
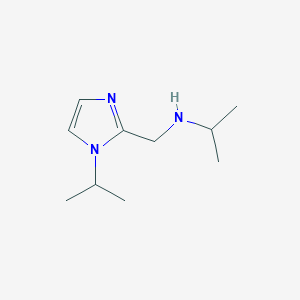
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
